1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group attached to the pyrazole ring, along with two methyl groups and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst and solvent. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrazole derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool for drug discovery and development. Additionally, it may find applications in the industry as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound. Further research is needed to elucidate the detailed mechanism of action and identify the key interactions responsible for its effects.
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as 1-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and 1-(2,6-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid These compounds share a similar core structure but differ in the position of the fluorine atoms on the phenyl ring The differences in the substitution pattern can lead to variations in their chemical reactivity, biological activity, and overall properties
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWMAIWNVBBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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